molecular formula C27H30N2O4 B448350 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B448350
M. Wt: 446.5g/mol
InChI Key: WEWIQWUUBJGZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that combines elements of benzodioxole and benzodiazepine

Preparation Methods

The synthesis of 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, starting with the preparation of the benzodioxole and benzodiazepine precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: The benzodiazepine ring can be reduced using hydrogenation or metal hydrides, resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Its potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s structure suggests it may have pharmacological properties, such as acting as an anxiolytic or anticonvulsant agent, which could be explored in drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazepine moiety suggests it may bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic or sedative effects. The benzodioxole group may contribute to its overall pharmacological profile by interacting with other molecular pathways.

Comparison with Similar Compounds

Similar compounds include other benzodiazepines and benzodioxole derivatives, such as diazepam, lorazepam, and piperonyl methyl ketone. Compared to these compounds, 11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combined structural features, which may result in distinct pharmacological properties and applications.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H30N2O4/c1-4-5-10-24(31)29-20-9-7-6-8-18(20)28-19-14-27(2,3)15-21(30)25(19)26(29)17-11-12-22-23(13-17)33-16-32-22/h6-9,11-13,26,28H,4-5,10,14-16H2,1-3H3

InChI Key

WEWIQWUUBJGZRD-UHFFFAOYSA-N

SMILES

CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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